Einecs 234-272-9

Description

Properties

CAS No. |

11047-43-1 |

|---|---|

Molecular Formula |

C29H33N5O11 |

Molecular Weight |

627.6 g/mol |

IUPAC Name |

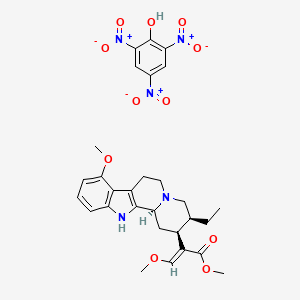

methyl (E)-2-[(2S,3S,12bS)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate;2,4,6-trinitrophenol |

InChI |

InChI=1S/C23H30N2O4.C6H3N3O7/c1-5-14-12-25-10-9-15-21-18(7-6-8-20(21)28-3)24-22(15)19(25)11-16(14)17(13-27-2)23(26)29-4;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h6-8,13-14,16,19,24H,5,9-12H2,1-4H3;1-2,10H/b17-13+;/t14-,16+,19+;/m1./s1 |

InChI Key |

IHGAWJFMFZKUCI-STQPJIQFSA-N |

Isomeric SMILES |

CC[C@@H]1CN2CCC3=C([C@@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)NC4=C3C(=CC=C4)OC.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=C3C(=CC=C4)OC.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Catalysis Involving Calcium Chloride

Calcium Chloride as a Lewis Acid/Base Catalyst in Organic Transformations

Calcium chloride functions as a Lewis acid, capable of activating various functional groups for nucleophilic attack. eurekaselect.com Its compounds are noted to be weaker Brønsted bases and stronger Lewis acids compared to barium and strontium complexes, making them suitable for specific catalytic applications. wiley-vch.de The catalytic activity of calcium salts is influenced by their counterions, with weakly coordinating anions leading to high stability and reactivity under mild conditions. researchgate.net This makes calcium-based catalysts a sustainable alternative to more traditional transition metal or rare-earth metal catalysts. eurekaselect.comresearchgate.net In some contexts, calcium chloride can also act as a Lewis base catalyst, for instance, in the one-pot synthesis of α-aminophosphonic esters under solvent-free conditions, leading to high yields and purity. oup.comoup.com

Asymmetric Catalysis and Stereoselective Synthesis

The development of chiral alkaline earth metal catalysts has become a significant area of research, with calcium complexes showing high efficiency and stereoselectivity. researchgate.netwiley-vch.de The combination of calcium chloride with chiral ligands has proven effective in promoting various asymmetric reactions.

A notable example is the use of a Pybox–CaCl2 complex as a chiral catalyst for asymmetric 1,4-addition reactions of 1,3-dicarbonyl compounds with nitroalkenes. researchgate.net These reactions proceed smoothly, even in the presence of air, to produce γ-nitro carbonyl compounds in high yields and with high enantioselectivities. researchgate.net A polymer-supported Pybox ligand in conjunction with CaCl2 has also been used to create a robust, heterogeneous catalyst that remains active for extended periods, achieving excellent enantioselectivity (92% ee) in asymmetric synthesis. researchgate.net This system is not sensitive to oxygen or water, adding to its practical advantages. researchgate.net

In a continuous flow system for the synthesis of the chiral pharmaceutical ingredient (S)-rolipram, a polymer-supported chiral calcium catalyst composed of CaCl2 and a chiral pyridinebisoxazoline (PyBOX) ligand was employed. nih.gov This catalyzed the enantioselective conjugate addition of dimethyl malonate to nitrostyrene, a key step in the synthesis. nih.gov The system demonstrated stability and provided the product in 50% yield with 96% enantiomeric excess (ee). nih.gov

Solvent-Free Reaction Conditions and Green Chemistry Approaches

Calcium chloride is an inexpensive, non-toxic, and commercially available reagent, making it an attractive catalyst for developing environmentally friendly synthetic processes. scielo.org.mxoup.com Its application under solvent-free conditions is a key aspect of its role in green chemistry.

Solvent-free Biginelli reactions, a multicomponent reaction to produce dihydropyrimidinones, have been successfully catalyzed by fused calcium chloride under microwave irradiation. uniquepubinternational.com This method provides the desired products in good yields (70-96%) in a significantly shorter reaction time (2 minutes) compared to conventional heating. uniquepubinternational.com Similarly, CaCl2 has been used as a Lewis base catalyst for the one-pot, solvent-free synthesis of α-aminophosphonic esters, achieving high yields (80% to 96%). oup.comoup.com

The synthesis of hexahydropyrimidine (B1621009) derivatives has also been achieved using calcium chloride dihydrate (10 mol%) as a catalyst under solvent-free conditions at room temperature. researchgate.net This one-pot, three-component methodology gives good to excellent yields (70-95%) in a short reaction time. researchgate.net These examples highlight CaCl2's role in minimizing waste and energy consumption, aligning with the principles of green chemistry. teamchem.copetronaftco.com

Applications in Heterocyclic Compound Synthesis

Calcium chloride has proven to be an efficient catalyst for the synthesis of various heterocyclic compounds, which are important scaffolds in medicinal chemistry and natural products.

One significant application is the synthesis of 14H-dibenzo[a,j]xanthene derivatives. A co-catalytic system of calcium chloride with a drop of concentrated HCl under microwave irradiation and solvent-free conditions provides an efficient and high-yielding route to these xanthenes. scielo.org.mxjmcs.org.mxsciforum.net This method is noted for its operational simplicity and cost-effectiveness. scielo.org.mxjmcs.org.mx

The synthesis of hexahydropyrimidines, which possess diverse biological activities, is another area where CaCl2 has been effectively used. researchgate.netchesci.com A one-pot reaction of a 1,3-dicarbonyl compound, an aromatic amine, and formaldehyde (B43269) in the presence of catalytic calcium chloride dihydrate yields the desired products efficiently. researchgate.netchesci.com

Furthermore, CaCl2 has been employed in a tandem one-pot, five-component reaction to synthesize isoxazole-secondary sulfonamides, acting as a precatalyst and a source of chlorine. researchgate.net

Co-Catalytic Systems and Enhanced Reactivity

The catalytic activity of calcium chloride can be significantly enhanced when used in conjunction with other reagents or energy sources. These co-catalytic systems often exhibit synergistic effects, leading to improved reaction rates and yields.

Synergistic Catalysis with Brønsted/Lewis Acids

Combining calcium chloride with a Brønsted acid like hydrochloric acid (HCl) creates a potent co-catalytic system. scielo.org.mxjmcs.org.mx In the synthesis of 14H-dibenzo[a,j]xanthenes, the addition of concentrated HCl is believed to increase the acidic character of the calcium chloride, thereby accelerating the reaction rate. sciforum.net This synergistic system works efficiently under microwave and solvent-free conditions. scielo.org.mxjmcs.org.mx

Similarly, for the synthesis of 3-(Aryliminomethyl)-Chromones, a system of calcium chloride and one drop of concentrated HCl under ultrasound irradiation serves as an efficient catalyst. lew.roresearchgate.net It is proposed that CaCl2 coordinates with the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating the nucleophilic attack by the amine. lew.ro The presence of HCl further boosts the catalytic activity, reducing reaction times and increasing product yields. lew.ro

Studies on the conversion of glucose to levulinic acid have also shown that combining homogeneous catalysts like p-Toluenesulfonic acid (PTSA) and CaCl2 results in high glucose conversion and significant yields of levulinic acid with minimal by-product formation. csic.es The Lewis acidity of calcium can also complement other Lewis acids, such as tin in Sn-Beta zeolite catalysts, to more efficiently catalyze reactions like glucose isomerization. mdpi.com A synergistic effect has also been noted between cerium chloride and calcium chloride in altering calcium signaling in keratinocytes. oup.com

Sonochemical Enhancement in Calcium Chloride Catalyzed Reactions

Ultrasound irradiation has been shown to significantly enhance the efficiency of calcium chloride-catalyzed reactions. This technique, known as sonochemistry, accelerates reactions, improves yields, and often allows for milder reaction conditions. lew.ronih.gov

The synthesis of 3-(Aryliminomethyl)-Chromones is a prime example where a CaCl2/HCl catalyst system is enhanced by ultrasound. lew.roresearchgate.net The reaction proceeds in high yields at ambient temperature in a short time (2-3 hours) when irradiated at 33 kHz. researchgate.net The use of ultrasound provides an unconventional energy source that can improve reaction efficiency. lew.ro

Ultrasound assistance has also been effectively used in leaching processes. In the extraction of lead from zinc leaching residue, ultrasonic-assisted calcium chloride leaching achieved a lead leaching efficiency of up to 83.8%, an 18.1% increase compared to conventional methods under the same conditions. researchgate.net The application of ultrasound can improve the textural properties of catalysts, leading to better particle dispersion and larger surface area, which enhances catalytic performance. mdpi.com The physical effects of sonication, such as turbulent flow and shock waves from cavitation, improve mass transfer and can lead to increased reaction rates. nih.govmdpi.com

Table 2: Sonochemically Enhanced CaCl2 Reactions

| Reaction | Co-Catalyst/Conditions | Product/Result | Yield/Efficiency | Time | Reference |

|---|---|---|---|---|---|

| Synthesis of 3-(Aryliminomethyl)-Chromones | HCl, Ethanol, 33kHz Ultrasound | 3-(Aryliminomethyl)-Chromones | 67-93% | 2-3 hours | researchgate.net |

Controlled Synthesis and Preparation of Calcium Chloride Hydrates

The synthesis of specific calcium chloride hydrates, such as the dihydrate (CaCl₂·2H₂O) and hexahydrate (CaCl₂·6H₂O), requires precise control over reaction conditions to ensure the desired hydrated form is obtained with high purity. The production process often begins with a solution of calcium chloride, which is then concentrated and subjected to crystallization.

For instance, the industrial production of calcium chloride dihydrate involves concentrating a CaCl₂ solution to 68–70% by mass using multi-effect evaporators. Subsequent cooling crystallization is then initiated in horizontal propelling crystallizers at temperatures between 45–100°C to form the dihydrate. The resulting mixture, known as magma, contains approximately 75.5% calcium chloride dihydrate crystals.

The thermal dehydration of calcium chloride dihydrate to its anhydrous form proceeds through an intermediate monohydrate stage (CaCl₂·H₂O) rsc.orgrsc.org. The stability of the dihydrate is maintained within a temperature range of 45–175°C . Deviating from this range can lead to the formation of other hydrates, such as the tetrahydrate or monohydrate . A study on the thermal dehydration of calcium chloride dihydrate demonstrated that in the presence of atmospheric water vapor and a low heating rate, the process stoichiometrically proceeds in two distinct steps, forming the anhydrous salt via the monohydrate rsc.org.

The synthesis of calcium chloride hexahydrate (CaCl₂·6H₂O) for applications such as phase change materials (PCMs) also demands careful control. One method involves mixing calcium chloride dihydrate (CaCl₂·2H₂O) and distilled water in stoichiometric amounts to achieve the hexahydrate form mdpi.com. Interestingly, research has shown that heating during this preparation can lead to the formation of lower hydrates and incongruent melting, suggesting that the synthesis of CaCl₂·6H₂O should ideally be performed without heating to ensure phase purity mdpi.com.

Stoichiometric control is paramount in obtaining phase-pure calcium chloride hydrates. The ratio of calcium chloride to water in the starting materials directly influences the resulting hydrate (B1144303). For example, to prepare calcium chloride hexahydrate, calcium chloride dihydrate and water are weighed to match the stoichiometric ratio of CaCl₂:6H₂O (111:108 by molar mass) mdpi.com.

Phase purity is often assessed using techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC). XRD analysis can confirm the crystalline structure of the prepared sample, matching it against standard patterns for the desired hydrate nih.gov. DSC can reveal the melting behavior of the material. A single, sharp melting peak indicates a pure, congruently melting substance, whereas multiple peaks can signify the presence of different hydrates or incongruent melting mdpi.com. For instance, DSC curves of CaCl₂·6H₂O prepared with heating showed two melting peaks, indicating the co-existence of the tetrahydrate (CaCl₂·4H₂O), while the sample prepared without heating exhibited a single peak, confirming its congruent melting behavior mdpi.com.

The challenge of incongruent melting, where a hydrate melts to form a saturated solution and a different, lower hydrate, is a significant concern for phase purity. In the case of CaCl₂·6H₂O, incongruent melting can lead to the formation of CaCl₂·4H₂O, which can negatively impact its performance in applications like thermal energy storage researchgate.netmdpi.com.

The crystallization of calcium chloride hydrates can be significantly influenced by the addition of nucleating agents and stabilizers. These additives are often crucial for controlling supercooling and ensuring the stability of the desired hydrate form.

Nucleating Agents: Supercooling is a phenomenon where a liquid is cooled below its freezing point without becoming a solid. For calcium chloride hydrates used as PCMs, supercooling is a major drawback as it hinders the timely release of stored latent heat mdpi.com. Nucleating agents are added to provide sites for crystal growth, thereby reducing or eliminating supercooling.

Strontium chloride hexahydrate (SrCl₂·6H₂O) has been identified as an effective nucleating agent for CaCl₂·6H₂O due to its similar crystal structure mdpi.comresearchgate.net. The addition of a small weight percentage of SrCl₂·6H₂O can significantly reduce the degree of supercooling. Research has shown that adding 2 wt.% of SrCl₂·6H₂O can reduce the supercooling of CaCl₂·6H₂O from 12°C to 0°C researchgate.netmdpi.com. Other substances, such as barium salts (e.g., BaCO₃, Ba(OH)₂, BaO), have also been investigated as potential nucleating agents researchgate.netpsu.edugoogle.com. The effectiveness of these agents is often attributed to epitaxy, where the nucleating agent's crystal lattice provides a suitable template for the crystallization of the PCM mdpi.com.

Stabilizers: Stabilizers are employed to prevent phase separation and incongruent melting, thereby ensuring the long-term performance and chemical stability of the hydrate. For CaCl₂·6H₂O, which can incongruently melt into CaCl₂·4H₂O and a saturated solution, stabilizers are essential.

Potassium chloride (KCl) and sodium chloride (NaCl) have been effectively used as stabilizers researchgate.netmdpi.com. The addition of these salts can suppress the formation of the tetrahydrate and promote congruent melting of the hexahydrate researchgate.netmdpi.com. Studies have demonstrated that the addition of 5 wt.% of NaCl or KCl to CaCl₂·6H₂O effectively prevents phase separation over multiple thermal cycles researchgate.netmdpi.com. The mechanism by which these stabilizers work involves altering the phase equilibrium of the CaCl₂-H₂O system.

The table below summarizes the effects of various nucleating agents and stabilizers on the crystallization of Calcium Chloride Hexahydrate.

| Additive Type | Additive | Concentration (wt.%) | Effect on Supercooling | Effect on Phase Stability | Reference |

| Nucleating Agent | Strontium Chloride Hexahydrate (SrCl₂·6H₂O) | 2% | Reduced from 12°C to 0°C | - | researchgate.netmdpi.com |

| Nucleating Agent | Barium Carbonate (BaCO₃) | 0.5% | Reduction in subcooling temperature | Suppression of phase separation | psu.edu |

| Stabilizer | Potassium Chloride (KCl) | 5% | - | Suppresses phase separation, promotes congruent melting | researchgate.netmdpi.com |

| Stabilizer | Sodium Chloride (NaCl) | 5% | - | Suppresses phase separation, promotes congruent melting | researchgate.netmdpi.com |

Interactions and Reaction Mechanisms of Calcium Chloride in Diverse Chemical Environments

Cementitious Materials Science

The introduction of calcium chloride into cementitious systems initiates a cascade of chemical and physical changes that influence the material's properties from the microstructural level to its macroscopic performance and durability.

Formation and Stability of Calcium Oxychloride

A critical reaction that occurs in cementitious materials exposed to high concentrations of calcium chloride, particularly at lower temperatures, is the formation of calcium oxychloride (CaOxy). ajol.info This compound is the product of a chemical reaction between calcium chloride, calcium hydroxide (B78521) (Ca(OH)2) present in the hydrated cement matrix, and water. nih.goviastate.edu The most commonly reported stoichiometry for this expansive phase is 3CaO·CaCl2·12H2O. iastate.eduresearchgate.net

The formation of calcium oxychloride is a significant concern for the durability of concrete, especially in environments where de-icing salts containing calcium chloride are used. The reaction is expansive and can generate internal stresses within the concrete matrix, leading to cracking and deterioration. nih.govresearchgate.net This damage can occur at temperatures above freezing. nih.gov For solutions with calcium chloride concentrations greater than approximately 11.3% by mass, calcium oxychloride can form rapidly and is stable at room temperature (23°C). nih.govresearchgate.net

The stability of calcium oxychloride is dependent on temperature and relative humidity. nih.govresearchgate.net It has been reported to be unstable at room temperature and lower levels of relative humidity. nih.govresearchgate.net This instability can lead to the dissolution and recrystallization of the salt, further contributing to the degradation of the concrete. ajol.info Different molar ratios of calcium oxychloride have been reported, and these phases can coexist and be interchangeable within the Ca(OH)2-CaCl2-H2O system. nih.govresearchgate.net

Table 1: Conditions for Calcium Oxychloride Formation

| Parameter | Observation | Reference |

|---|---|---|

| Minimum CaCl2 Concentration for Rapid Formation at 23°C | > 11.3% by mass | nih.govresearchgate.net |

| Temperature Range for Formation | Can form at temperatures above the freezing point of water | nih.govresearchgate.net |

| Stability | Unstable at room temperature and low relative humidity | nih.govresearchgate.net |

Impact on Material Microstructure and Durability

The chemical interactions of calcium chloride have a profound impact on the microstructure and long-term durability of cementitious materials. The acceleration of C3S hydration can lead to a finer pore structure and higher early-age strength. researchgate.netmdpi.com However, this can be offset by other detrimental effects.

The formation of expansive calcium oxychloride is a primary driver of durability loss, leading to cracking and spalling of concrete surfaces. nih.govascelibrary.org The formation of Friedel's salt, while binding chloride, can also contribute to changes in the pore structure. mdpi.com At high concentrations, calcium chloride can lead to the leaching of calcium hydroxide from the cement matrix, which increases porosity and can weaken the material. mdpi.com

Solution Chemistry and Transport Phenomena

The behavior of calcium chloride in aqueous solutions is fundamental to understanding its transport and reactivity in various environments, from industrial processes to the pore solution of concrete.

Investigation of Vapor-Liquid Equilibria in Multi-Component Systems

The vapor-liquid equilibrium (VLE) of aqueous solutions containing calcium chloride is a critical aspect of their thermodynamic behavior, particularly in applications such as absorption refrigeration and heat transformation systems. frontiersin.org The presence of calcium chloride significantly lowers the vapor pressure of water.

Numerous studies have investigated the VLE of binary (CaCl2-H2O) and ternary (e.g., LiCl-CaCl2-H2O, LiBr-CaCl2-H2O) systems. frontiersin.orgacs.org These studies provide essential data for the design and optimization of chemical processes. tandfonline.com For instance, VLE data for the LiCl + CaCl2 + H2O system have been measured at pressures ranging from 6 to 101.3 kPa. acs.org Thermodynamic models, such as modified NRTL models, are often employed to correlate and predict the VLE behavior of these complex electrolyte solutions. acs.org The Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) is another physically sound equation of state that has been successfully used to model the thermodynamic properties of such systems. tandfonline.com

Differential Diffusion in Aqueous Solutions

The diffusion of calcium chloride in aqueous solutions is a key transport property that governs its movement into porous materials like concrete. The differential diffusion constant for calcium chloride has been measured across a range of concentrations and temperatures. aip.orgaip.org

Research has shown that for dilute solutions, the diffusion coefficient decreases with increasing concentration, reaching a minimum before increasing at higher concentrations. aip.org For instance, measurements have been conducted for concentrations ranging from 0.0025 to 0.5 moles per liter at temperatures from 15°C to 35°C. aip.orgaip.org The activation energy of diffusion for a given concentration has been observed to decrease with rising temperature. aip.org At a given temperature, the activation energy decreases with increasing concentration in dilute solutions, eventually becoming independent of concentration. aip.org This complex behavior is attributed to the interplay of ionic interactions and the activity coefficient of the salt in the solution. osti.gov

Table 2: Differential Diffusion Coefficient of Calcium Chloride in Aqueous Solution at 25°C

| Concentration (moles/liter) | Diffusion Coefficient (cm²/sec x 10⁵) | Reference |

|---|---|---|

| 0.0025 | 1.243 | aip.org |

| 0.005 | 1.205 | aip.org |

| 0.01 | 1.171 | aip.org |

| 0.05 | 1.112 | aip.org |

| 0.1 | 1.106 | aip.org |

| 0.25 | 1.125 | aip.org |

| 0.5 | 1.169 | aip.org |

Ionic Interactions and Solution Properties

Calcium chloride (CaCl₂) is an ionic compound that readily dissolves in water, a process characterized by significant energetic changes and complex ionic interactions. carlroth.comnih.goveuropa.eu Upon dissolution, the ionic bonds within the solid crystal lattice are broken, and the compound dissociates into a calcium cation (Ca²⁺) and two chloride anions (Cl⁻). europa.eugouv.qc.ca This process is highly exothermic, meaning it releases a considerable amount of heat, which can be observed as a temperature increase in the solution. carlroth.comeuropa.eu

The dissolution can be represented by the equation: CaCl₂(s) → Ca²⁺(aq) + 2Cl⁻(aq) + Heat gouv.qc.ca

The substantial release of energy is due to the strong interactions between the ions and water molecules. gouv.qc.caeuropa.eu Water molecules, being polar, orient themselves around the ions, forming hydration shells. gouv.qc.ca The energy released during this hydration process is greater than the energy required to break apart the crystal lattice, resulting in a net release of heat. gouv.qc.ca The enthalpy of solution for anhydrous calcium chloride is negative, indicating an exothermic reaction. carlroth.com

Atomistic simulations reveal that the structure of these hydration shells is dependent on the salt concentration. In dilute solutions (e.g., 10-20 wt. %), a Ca²⁺ ion is typically surrounded by eight water molecules in its first hydration shell. As the concentration increases, this coordination number decreases because chloride ions begin to replace water molecules in the hydration shell, forming ion pairs. For instance, in a 40 wt. % solution, the hydration shell may contain only six water molecules as Cl⁻ ions are attracted to the Ca²⁺ cation. This shift from fully solvated ions to the formation of ion pairs significantly influences the thermodynamic and physical properties of the solution.

| Property | Value (kJ/mol) | Description |

|---|---|---|

| Enthalpy of Solution (ΔHsoln) | -82.9 | The net heat change when one mole of the substance dissolves in a solvent. A negative value indicates an exothermic process. |

| Lattice Enthalpy | +2258 | The energy required to separate one mole of a solid ionic compound into its gaseous ions. |

| Enthalpy of Hydration (ΔHhyd) | -2337 (calculated) | The energy released when one mole of gaseous ions dissolves in sufficient water. It is the sum of the hydration enthalpies of the individual ions. |

| ΔHhyd (Ca²⁺) | -1650 | Enthalpy of hydration for one mole of gaseous calcium ions. |

| ΔHhyd (Cl⁻) | -364 | Enthalpy of hydration for one mole of gaseous chloride ions. |

Biological Chemistry at the Molecular and Cellular Interface (Strictly non-clinical and non-toxicological)

Mechanistic Studies of Divalent Cation-Mediated Cellular Processes

The divalent calcium cation, Ca²⁺, is a crucial signaling molecule in a vast array of cellular processes. Cells maintain a very low resting concentration of cytosolic Ca²⁺, creating a steep electrochemical gradient across the plasma membrane and the membranes of internal stores like the endoplasmic reticulum. This gradient allows for rapid and transient increases in cytosolic Ca²⁺ concentration, known as Ca²⁺ spikes or oscillations, in response to various stimuli.

These Ca²⁺ signals are transduced by a network of channels, pumps, and transporters that regulate its movement. One key component in sensing extracellular Ca²⁺ levels is the G-protein-coupled Calcium-Sensing Receptor (CaSR). When extracellular Ca²⁺ binds to the CaSR, it initiates intracellular signaling cascades, demonstrating the role of Ca²⁺ as a first messenger.

At a molecular level, the function of many enzymes and proteins is directly modulated by the binding of divalent cations. The plasma membrane calcium pump (PMCA), for example, is an essential transporter that actively extrudes Ca²⁺ from the cell, helping to maintain the low cytosolic concentration. Mechanistic studies show that the PMCA can also transport other divalent cations, such as Strontium (Sr²⁺), with an efficiency close to that of Ca²⁺, while its ability to transport others like Cobalt (Co²⁺) and Lead (Pb²⁺) is significantly lower. This selectivity highlights the specific molecular interactions that govern these transport processes. Divalent cations are essential coordinators for fundamental cellular functions including gene expression, metabolism, and cell growth.

Physicochemical Aspects of Membrane-Ion Interactions

Calcium ions significantly modulate the physicochemical properties of phospholipid bilayers, which are the primary components of cell membranes. These interactions are fundamental to membrane-associated physiological events. The binding of Ca²⁺ to the membrane surface is not uniform and depends heavily on the lipid composition. Molecular dynamics simulations and experimental data show that Ca²⁺ ions preferentially bind to the negatively charged headgroups of lipids like phosphatidylserine (B164497) (PS).

This interaction leads to several structural and dynamic changes in the membrane:

Membrane Condensation and Ordering : The binding of Ca²⁺ to negatively charged lipids neutralizes surface charge and induces a tighter packing of the phospholipids. This results in a decrease in the area per lipid and an increase in the ordering of the lipid acyl tails, making the membrane more rigid.

Alteration of Membrane Permeability : By binding to the lipid-water interface, Ca²⁺ can alter the permeability of the bilayer to other ions. This effect is governed by specific interactions with lipid headgroup moieties.

Induction of Membrane Curvature : Asymmetrical binding of Ca²⁺ to one leaflet of a bilayer can generate imbalanced stress. For instance, if the inner leaflet is rich in negatively charged lipids, the binding of Ca²⁺ on that side causes it to become more condensed, which can induce the membrane to bend.

Slowing of Interfacial Dynamics : At the lipid-water interface, the presence of millimolar concentrations of Ca²⁺ has been shown to slow down the local environmental fluctuations and water dynamics, particularly in membranes containing anionic phosphatidylserine.

| Membrane Property | Observed Effect of Ca²⁺ Interaction | Underlying Mechanism |

|---|---|---|

| Lipid Packing | Increased packing density; decreased area per lipid. | Neutralization of negative charge on lipid headgroups, reducing electrostatic repulsion. |

| Membrane Fluidity | Decreased fluidity; increased rigidity. | Enhanced ordering of lipid acyl tails and tighter molecular packing. |

| Ion Permeability | Modulated (generally decreased). | Alteration of the electrostatic potential at the membrane surface and direct interaction with lipid headgroups. |

| Membrane Curvature | Can be induced. | Asymmetric binding and condensation of one leaflet of the bilayer, creating mechanical stress. |

Role in Artificial DNA Internalization Mechanisms

Calcium chloride is a central component in one of the most common laboratory techniques for introducing foreign DNA into bacteria, a process known as artificial transformation or the "heat-shock" method. In their natural state, the competency of many bacteria, like E. coli, to take up DNA is very low. Treatment with ice-cold calcium chloride solution is a chemical method used to render the bacterial cells "competent."

The precise mechanism is understood to involve several key steps:

Charge Neutralization : Both the DNA backbone (due to its phosphate (B84403) groups) and the bacterial cell surface (due to lipopolysaccharides, LPS) are negatively charged, resulting in electrostatic repulsion. The positively charged calcium ions (Ca²⁺) are hypothesized to act as a bridge, interacting with the negative charges on both the DNA and the LPS. This neutralizes the repulsion, allowing the DNA to come into close proximity with and adsorb to the cell surface.

Membrane Permeability : The incubation of cells in an ice-cold CaCl₂ solution is thought to congeal the lipid membrane, stabilizing the association of Ca²⁺ with the cell surface and promoting DNA binding.

Heat Shock : The subsequent, brief exposure to a higher temperature (typically 42°C) creates a thermal imbalance. This "heat shock" is believed to transiently increase the permeability of the cell membrane, possibly by creating temporary pores, which facilitates the passage of the adsorbed DNA into the cell's interior. During this stage, the cell membrane is also depolarized, which reduces the internal negative potential and further aids the entry of the negatively charged DNA molecule.

This combination of chemical treatment with CaCl₂ and physical treatment with temperature shifts overcomes the natural barriers to DNA uptake, making it a cornerstone technique in molecular cloning. Research has also shown that calcium can enhance the efficiency of non-viral gene delivery in eukaryotic cells, where Ca²⁺ ions can lead to a looser complexation of DNA with cationic polymers, potentially aiding in its eventual release inside the cell.

Environmental Chemical Behavior and Geochemical Fate of Calcium Chloride

Aqueous Dissociation and Speciation in Natural Waters

When dissolved in water, calcium chloride, a strong electrolyte, undergoes complete dissociation into its constituent ions: a divalent calcium cation (Ca²⁺) and two monovalent chloride anions (Cl⁻). researchgate.net This primary dissociation is the fundamental first step governing its environmental behavior.

Equation 1: Dissociation of Calcium Chloride

In most natural surface waters, which are typically dilute, calcium and chloride exist predominantly as free hydrated ions. However, under conditions of higher concentration and elevated temperatures, such as those found in some brines or hydrothermal solutions, the speciation becomes more complex. Ion pairing can occur, leading to the formation of aqueous complexes like the monochloro calcium ion (CaCl⁺) and the neutral aqueous calcium chloride species (CaCl₂⁰). osti.govresearchgate.net The formation of these ion pairs reduces the effective ionic strength of the solution and influences the chemical activity of the calcium and chloride ions. researchgate.net

The stability of these aqueous complexes is highly dependent on temperature. osti.gov As temperature increases, the stability of the neutral CaCl₂⁰ species increases significantly, which can have important implications for mineral solubility in hydrothermal systems. osti.gov

Interactive Data Table: Temperature-Dependent Stability of Calcium Chloride Aqueous Species

| Temperature (°C) | Dominant Species | Formation Constant (log K) for CaCl⁺ | Formation Constant (log K) for CaCl₂⁰ |

| 100 | Ca²⁺, Cl⁻ | - | - |

| 150 | Ca²⁺, Cl⁻, CaCl⁺, CaCl₂⁰ | 0.85 | 1.73 |

| 250 | Ca²⁺, Cl⁻, CaCl₂⁰ | Decreases | Increases |

| 360 | Ca²⁺, Cl⁻, CaCl₂⁰ | Negligible | 4.95 x 10⁴ |

This table summarizes data on the formation of calcium chloride ion pairs at elevated temperatures, showing a significant increase in the stability of the neutral CaCl₂⁰ species with rising temperature. Data adapted from Williams-Jones & Seward (1989). osti.gov

Ion Mobility and Transport in Soil Systems

The transport and mobility of calcium chloride's constituent ions through soil are governed by different processes. The chloride ion (Cl⁻), being an anion with a weak charge, is not significantly adsorbed by negatively charged soil colloids (like clay minerals and organic matter). researchgate.net Consequently, it is considered a conservative tracer, moving readily with soil water and being prone to leaching from the soil profile into groundwater or surface waters. researchgate.net

In contrast, the mobility of the calcium ion (Ca²⁺) is more complex. As a divalent cation, it actively participates in cation exchange reactions with soil particles. The extent of this interaction is largely dependent on the soil's cation exchange capacity (CEC), pH, and the concentration of other competing cations. asabe.org In soils with higher clay content and organic matter, which typically have a higher CEC, calcium ions can be adsorbed onto soil particle surfaces, which retards their movement relative to the flow of water. asabe.org This process is quantified by the retardation factor (R), where a higher R value indicates less mobility. Liming of soils, which increases pH and available calcium, has been shown to increase the retardation factor for other metal cations, demonstrating the competitive nature of these exchange sites. asabe.org

The mobility of ions in soil is also influenced by the soil's physical properties and the rate of water flow. ekb.eg

Interactive Data Table: Ion Mobility Parameters in Various Soil Types

| Soil Type | Ion | Retardation Factor (R) | Key Influencing Factors |

| Sandy Loam | Cl⁻ | ~1 | Low interaction with soil particles. ekb.eg |

| Sandy Loam | Ca²⁺ | >1 | Subject to cation exchange. nih.gov |

| Clay Soil | Cl⁻ | ~1 | Moves with water flow. researchgate.net |

| Clay Soil | Ca²⁺ | Significantly >1 | High cation exchange capacity leads to greater retardation. nih.gov |

| Oxisol (non-limed) | Zn²⁺, Cd²⁺, Cu²⁺, Pb²⁺ | Zn < Cd < Cu < Pb | Low soil-solute interaction for mobile ions like Zn. asabe.org |

| Oxisol (limed) | Zn²⁺, Cd²⁺, Cu²⁺, Pb²⁺ | Increased for all metals | Increased pH and exchangeable Ca²⁺ enhances adsorption and precipitation. asabe.org |

This table illustrates the relative mobility of chloride and calcium ions in different soil textures. The retardation factor (R) for chloride is typically near 1, indicating it moves with water, while for calcium it is greater than 1, indicating its movement is slowed by interactions with the soil matrix. Data adapted from various sources. researchgate.netasabe.orgekb.egnih.gov

Interaction with Geologic Matrices and Mineral Precipitation

The long-term geochemical fate of the calcium ion is often tied to its interaction with the geologic matrix, primarily through mineral precipitation. The most significant precipitation reaction involving aqueous Ca²⁺ is the formation of calcium carbonate (CaCO₃). This process is critical in both natural systems, such as the formation of limestone and marine sediments, and in engineered environments. geomatejournal.com

Equation 2: Calcium Carbonate Precipitation

Several polymorphs (minerals with the same chemical formula but different crystal structures) of calcium carbonate exist, with calcite, aragonite, and vaterite being the most common. The specific polymorph that forms is influenced by a variety of factors including temperature, pH, and the presence of other ions or organic matter. acs.org

Calcite: The most stable form of CaCO₃ under ambient surface conditions.

Vaterite: A metastable form that often precipitates at lower pH (around 9.0) and can transform into more stable forms over time. acs.org

Ikaite: A hydrated form of calcium carbonate (CaCO₃·6H₂O) that precipitates at near-freezing temperatures. acs.org

Research has shown that at very high pH (e.g., 13.4), ikaite is the sole polymorph formed at low temperatures, whereas at a lower pH of 9.0, vaterite is the predominant precipitate. acs.org The optimal temperature for maximizing the mass of calcium carbonate precipitate from a calcium chloride solution via carbon dioxide hydration has been identified in the range of 47.5°C to 65°C. scientific.net The presence of certain ions, like magnesium, and organic matter can also influence which polymorph is favored and affect the crystal morphology.

Interactive Data Table: Conditions Influencing Calcium Carbonate Mineral Precipitation

| Mineral | Chemical Formula | Typical Formation Conditions | Reference |

| Calcite | CaCO₃ | Thermodynamically stable form under most surface conditions. | researchgate.net |

| Vaterite | CaCO₃ | Metastable; favored at pH ~9.0 in the absence of inhibitors. | acs.org |

| Ikaite | CaCO₃·6H₂O | Forms at near-freezing temperatures. Favored at high pH (~13.4) at low temps. | acs.org |

| General Precipitation | CaCO₃ | Optimal temperature range of 47.5°C - 65°C for mass precipitation. | scientific.net |

| Biologically Influenced | CaCO₃ | Precipitation rate and crystal form influenced by microbial activity, pH (optimum often 9-12), and temperature (optimum often ~30°C). | researchgate.net |

This table outlines the conditions under which different calcium carbonate minerals precipitate from solutions containing calcium ions. The formation is highly sensitive to environmental parameters like pH and temperature.

Theoretical and Computational Investigations of Calcium Chloride Systems

Quantum Mechanical and Molecular Dynamics Simulations

Quantum mechanical (QM) and molecular dynamics (MD) simulations are powerful techniques for investigating the behavior of calcium chloride in aqueous environments. QM methods, such as density functional theory (DFT), offer high accuracy in describing electronic structures and interactions, while MD simulations allow for the study of the time evolution of large systems, providing detailed information on macroscopic properties derived from microscopic interactions.

Car-Parrinello molecular dynamics (CPMD) simulations have been employed to study the structural properties of 1 and 2 molal (m) CaCl2 aqueous solutions. acs.org These simulations revealed that the first solvation shell of the Ca2+ ion is composed of six water molecules, with a Ca-O radial distribution function peak at 2.39 Å. acs.org The water molecules in this first shell exhibit an increased average dipole moment compared to bulk water. acs.org Furthermore, CPMD simulations at 2 m concentration have shown the stability of both contact ion pairs (Ca2+-Cl−) and solvent-separated ion pairs (Ca2+-H2O-Cl−). acs.org

Equilibrium molecular dynamics simulations have been extensively used to examine the hydration behavior of Ca2+ and Cl− ions over a wide range of CaCl2 concentrations. mdpi.comresearchgate.net These simulations have successfully predicted radial distribution functions and coordination numbers that are in agreement with previous studies. mdpi.comresearchgate.net A key finding from these simulations is the identification of a "hydration limit" at approximately 10 wt.% CaCl2, below which the coordination numbers for Ca2+–water, Ca2+–Cl−, and Cl−–water remain constant. mdpi.comresearchgate.net Beyond this concentration, the formation of ion pairs leads to changes in the coordination number profiles. mdpi.comresearchgate.net As the salt concentration increases, the number of solvating water molecules decreases, which is attributed to the increase in ion pair formation. mdpi.comresearchgate.net

The distance of the first hydration shell of Ca2+ has been determined to be between 2.43 and 2.46 Å through a combination of diffraction methods and MD simulations. mdpi.com In concentrated solutions, coordination numbers for Ca-Cl, Ca-O, and Cl-O have been reported to be in the ranges of 0.1–1.5, 4.5–7.1, and 6.3–8.8, respectively. mdpi.com Long-time MD simulations (5-20 ns) have revealed different structural characteristics compared to shorter runs, highlighting the importance of simulation time in capturing the full picture of the solution's structural and dynamical properties. researchgate.net

Table 1: Simulation Parameters and Key Findings from Molecular Dynamics Studies of Aqueous CaCl2

| Simulation Type | Concentration Range | Key Parameters Investigated | Key Findings | Reference |

|---|---|---|---|---|

| Equilibrium MD | 1 wt.% to 60 wt.% | Radial Distribution Functions, Coordination Numbers | Hydration limit identified at 10 wt.%; increased ion pair formation with concentration. | mdpi.comresearchgate.net |

| Car-Parrinello MD | 1 m and 2 m | Solvation Shell Structure, Ion Pairing | First solvation shell of Ca2+ has 6 water molecules; stable contact and solvent-separated ion pairs observed. | acs.org |

| MD and Diffraction | 2.5 M and 4.0 M | Ca2+–O distances | First hydration shell distance of Ca2+ is between 2.43 and 2.46 Å. | researchgate.net |

| Long-time MD | Up to 9.26 m | Structural and Dynamical Properties | Revealed different structural characteristics compared to short-time simulations. | researchgate.net |

Development and Application of Force Fields for Calcium Chloride Systems

The accuracy of molecular dynamics simulations is heavily dependent on the quality of the force field used to describe the interactions between atoms. A significant amount of research has been dedicated to developing and optimizing force fields for calcium chloride systems to accurately reproduce experimental data.

These force fields are typically based on a Lennard-Jones (LJ) potential combined with a point charge to model the ions. epj.orgresearchgate.net The LJ parameters are adjusted to reproduce bulk properties such as density and shear viscosity at various temperatures and concentrations. epj.orgresearchgate.net It has been shown that the σ-value (the finite distance at which the inter-particle potential is zero) of the chloride ion has a strong influence on the system's properties. epj.orgresearchgate.net

For aqueous CaCl2, achieving a force field that accurately reproduces both bulk density and shear viscosity simultaneously can be challenging. epj.orgresearchgate.net A compromise often has to be made, where a small error in the bulk density (e.g., ~3%) is tolerated to achieve a satisfactory agreement with experimental shear viscosity data. epj.orgresearchgate.net

One strategy for designing nonbonded point charge models for Ca2+ and Cl− involves targeting quantum mechanics-based ion–water dimer interactions. mdpi.com Models designed this way have shown good performance for properties like ion–water oxygen distance, coordination number, and the density and viscosity of CaCl2 solutions at low concentrations. mdpi.com However, these models can overestimate the hydration free energies of the ions, suggesting the need for further refinement, possibly by including polarization effects. mdpi.com

The GROMOS-53A6 force field, in combination with the SPC water model, is one example of a parameter set that has been successfully used in simulations of CaCl2 solutions. mdpi.com The development of reactive force fields, such as ReaxFF, also holds promise for studying chemical reactions in calcium chloride systems, including hydration and dehydration processes. scm.com

Machine Learning and Data-Driven Approaches in Calcium Chloride Chemistry

Machine learning (ML) and other data-driven approaches are increasingly being applied to the study of chemical systems, including calcium chloride. These techniques can be used to analyze large datasets from simulations or experiments, identify patterns, and build predictive models.

One application of ML is in the identification of chemical substances. A Convolutional Neural Network (CNN) has been trained to distinguish between calcium chloride and sodium chloride from images with a high degree of accuracy (around 94.5% validation accuracy), which is a significant improvement over existing tools. github.com This approach could be valuable for emergency responders in identifying unknown chemical substances. github.com

In the context of materials science and engineering, machine learning algorithms are used to predict the properties of materials containing calcium chloride. For instance, ML methods have been used to generate rules to evaluate the chloride resistance of concrete modified with high-calcium fly ash. mdpi.com These models use experimental data on the composition of the concrete and the measured chloride migration coefficient to establish relationships that can predict the performance of new formulations. mdpi.com

Computational Studies of Reaction Pathways and Energetics

Computational methods are crucial for investigating the reaction pathways and energetics of chemical processes involving calcium chloride. These studies provide a molecular-level understanding of reaction mechanisms that can be difficult to probe experimentally.

One area of focus has been the thermal dehydration of calcium chloride hydrates. The reaction pathway for the multistep thermal dehydration of CaCl2·2H2O in a dry nitrogen stream has been investigated. rsc.org It was found that a simple two-step model involving the formation of CaCl2·H2O as an intermediate was insufficient to describe the kinetics accurately. rsc.org A more refined three-step model was proposed, which includes the surface reaction of CaCl2·2H2O to anhydrous CaCl2, followed by consecutive reactions in the core of the particles. rsc.org

First-principles studies based on density functional theory (DFT) have been used to investigate chemical mixtures of CaCl2 and MgCl2 hydrates for applications in seasonal heat storage. acs.org These calculations help in understanding the stability and hydration of these salt hydrates by examining the atomic charge distribution and binding enthalpies of water molecules. acs.org For instance, the enthalpy change for proton removal in CaCl2·2H2O was calculated to be 33.73 kcal/mol, indicating a higher energy barrier for proton transfer compared to MgCl2·2H2O. acs.org

Computational studies have also explored the initial hydration processes of CaCl2. nih.gov Molecular simulations combined with ab initio calculations have been used to study the structure of CaCl2(H2O)n clusters. nih.gov These studies investigate the separation of the Ca-Cl ion pair as a function of the number of water molecules, finding that separating one ion pair in CaCl2 requires fewer water molecules than in MgCl2, which is consistent with the higher solubility of calcium chloride. nih.gov The energetics of amorphous calcium carbonate transformation to crystalline forms have also been studied, providing insights into energetically favorable reaction pathways. pnas.org

Advanced Analytical Characterization Techniques in Calcium Chloride Research

Spectroscopic Analysis for Structural Elucidation (e.g., NMR, IR)

Spectroscopic techniques are pivotal in elucidating the molecular structure and hydration states of calcium chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy has proven to be a powerful tool for probing the local environment of atomic nuclei within calcium chloride and its hydrates. Solid-state NMR (SSNMR) studies, particularly focusing on ³⁵Cl, ³⁷Cl, and ⁴³Ca, offer detailed information about the electric field gradient (EFG) and chemical shift (CS) tensors. cdnsciencepub.com These parameters are highly sensitive to the local symmetry and the degree of hydration. cdnsciencepub.com For instance, the ³⁵Cl nuclear quadrupole coupling constant and isotropic chlorine chemical shift are demonstrably different for anhydrous CaCl₂ compared to its dihydrate (CaCl₂·2H₂O) and hexahydrate (CaCl₂·6H₂O) forms. cdnsciencepub.com Research has shown that the chemical shift value tends to decrease as the level of hydration increases. cdnsciencepub.com In solution-state NMR, the addition of CaCl₂ to a sample can induce chemical shift perturbations and cause the disappearance of certain resonance peaks in 2D spectra, such as ¹H-¹⁵N HSQC, indicating interactions and changes in the molecular dynamics of the solute. nih.govacs.org

Infrared (IR) Spectroscopy , particularly Fourier-transform infrared (FTIR) spectroscopy, is instrumental in identifying the presence and nature of water of hydration in calcium chloride samples. The dehydration process of calcium chloride can be monitored by observing changes in the IR spectrum. imrjournal.info Typical vibration bands characteristic of water are present in the spectra of hydrated forms. imrjournal.inforesearchgate.net As the material is heated, the disappearance of these characteristic water bands signifies the removal of crystalline water and the transition to the anhydrous state. imrjournal.info For example, FTIR spectra of calcium chloride at room temperature show distinct peaks for O-H stretching and H-O-H bending, which are absent in spectra taken at temperatures where dehydration is complete (e.g., 150°C and 200°C). imrjournal.inforesearchgate.net

Table 1: Key Spectroscopic Data for Calcium Chloride and its Hydrates

| Technique | Hydration State | Key Findings | Reference |

|---|---|---|---|

| Solid-State NMR | Anhydrous, Dihydrate, Hexahydrate | Distinct ³⁵Cl nuclear quadrupole coupling constants and chemical shifts for each hydration state. Chemical shift decreases with increasing hydration. | cdnsciencepub.com |

| Solution-State NMR | In solution with other molecules | Induces chemical shift perturbations and peak disappearances, indicating molecular interactions. | nih.govacs.org |

| FTIR | Hydrated and Anhydrous | Presence of O-H stretch and H-O-H bending bands in hydrated forms, which disappear upon dehydration. | imrjournal.inforesearchgate.net |

Chromatographic and Mass Spectrometric Identification of Reaction Products

While not primary methods for the direct analysis of the simple inorganic salt itself, chromatography and mass spectrometry are crucial for identifying and quantifying products in reactions where calcium chloride is involved, either as a reactant, catalyst, or part of a product mixture.

Chromatographic Techniques , such as ion chromatography, are employed to analyze the ionic composition of solutions containing calcium chloride. For instance, in studies of alite hydration, ion chromatography has been used to measure the concentration of chloride ions in the liquid phase. researchgate.net In environmental analysis, anions and cations in aqueous extracts of soil samples, which can include calcium, are determined using ion chromatography. unil.ch Furthermore, gas chromatography (GC) is used to analyze volatile compounds generated during processes like the fermentation of sausages where calcium chloride is used as an additive. researchgate.net In the analysis of fatty acid derivatives, anhydrous calcium chloride is used to remove excess methanol (B129727) before the sample is injected into a gas chromatograph. aocs.org

Mass Spectrometry (MS) , often coupled with other techniques, provides detailed information about the mass-to-charge ratio of ions, enabling the identification of reaction products. In studies of the synthesis of xanthene derivatives using a calcium chloride/HCl co-catalytic system, electrospray ionization mass spectrometry (ESI-MS) was used to confirm the molecular weight of the synthesized products. scielo.org.mx In research on the thermal treatment of materials with calcium chloride, residual gas analysis using mass spectrometry can identify gaseous reaction products. chemrxiv.org Time-of-flight mass spectrometry has been used to analyze clusters formed during the initial hydration processes of calcium chloride. aip.org Inductively coupled plasma mass spectrometry (ICP-MS) is a highly sensitive method used to determine trace elemental impurities, including rare-earth elements, in high-purity calcium chloride. osti.govresearchgate.net

Table 2: Application of Chromatographic and Mass Spectrometric Techniques in CaCl₂-related Research

| Technique | Application | Example of Identified/Quantified Species | Reference |

|---|---|---|---|

| Ion Chromatography | Analysis of liquid phase in hydration reactions | Chloride ions | researchgate.net |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile compounds in food processing | Volatile compounds in dry-fermented sausages | researchgate.net |

| Electrospray Ionization-Mass Spectrometry (ESI-MS) | Confirmation of organic synthesis products | Xanthene derivatives | scielo.org.mx |

| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Determination of trace impurities | Rare-earth elements, various metals | osti.govresearchgate.net |

| Time-of-Flight Mass Spectrometry (TOF-MS) | Analysis of hydration clusters | CaCl₂(H₂O)n⁻ clusters | aip.org |

X-ray Crystallography and Diffraction for Solid-State Characterization

X-ray crystallography and X-ray diffraction (XRD) are indispensable for determining the crystal structure and phase composition of calcium chloride in its various solid forms.

X-ray Diffraction (XRD) is widely used to identify the different hydrated and anhydrous phases of calcium chloride. High-temperature XRD studies have detailed the structural rearrangements that occur during the dehydration of calcium chloride hydrates. imrjournal.info For example, at room temperature (25°C), samples may contain a mixture of CaCl₂·4H₂O and CaCl₂·2H₂O. imrjournal.info As the temperature increases, these hydrated forms convert to CaCl₂·H₂O and eventually to different anhydrous phases of CaCl₂, each with a distinct diffraction pattern. imrjournal.info XRD is also used to characterize the products of reactions involving calcium chloride, such as the formation of calcium-based byproducts in the synthesis of porous carbons. chemrxiv.org The technique can confirm the crystalline structure of CaCl₂, for instance, identifying its tetragonal structure through characteristic diffraction peaks. researchgate.net

X-ray Crystallography , specifically single-crystal X-ray diffraction, provides precise information on the atomic arrangement within a crystal lattice. This technique has been used to determine the crystal structures of complexes formed between calcium chloride and organic molecules, such as ε-caprolactam and various amides. rudn.runih.gov These studies reveal detailed coordination geometries, showing how the Ca²⁺ ion is bonded to the organic ligands and to chloride ions or water molecules. rudn.runih.goviucr.org For example, in the complex with ε-caprolactam, the Ca atom is coordinated to the carbonyl oxygen atoms of the caprolactam molecules. rudn.ru

Table 3: X-ray Diffraction Data for Calcium Chloride Phases

| Temperature (°C) | Dominant Phases Identified by XRD | Key Structural Information | Reference |

|---|---|---|---|

| 25 | CaCl₂·4H₂O, CaCl₂·2H₂O | Mixture of tetrahydrate and dihydrate (sinjarite) | imrjournal.info |

| 115 | CaCl₂·H₂O, CaCl₂ (anhydrous) | Mixture of monohydrate and an anhydrous phase | imrjournal.info |

| 150 | CaCl₂ (anhydrous) | Two different anhydrous phases observed | imrjournal.info |

| 200 | CaCl₂ (anhydrous) | A more stable anhydrous form with a smaller unit cell volume | imrjournal.info |

Other Advanced Metrological Approaches for Solution and Solid-State Analysis (e.g., Viscometry)

Beyond the primary spectroscopic and diffraction methods, other metrological techniques provide valuable data on the physical properties of calcium chloride, particularly in solution.

Viscometry is the measurement of a fluid's viscosity and is crucial for understanding the behavior of calcium chloride solutions, which are used in numerous applications such as refrigeration brines and deicing agents. oxy.cominfinitalab.com The viscosity of calcium chloride solutions is a function of both concentration and temperature. oxy.comsci-hub.sescribd.com Generally, viscosity increases with higher concentrations of CaCl₂ and decreases with increasing temperature. oxy.comscribd.com Precise measurements are often carried out using capillary viscometers. sci-hub.seresearchgate.net This data is essential for engineering applications where the flow properties of these solutions are critical.

Table 4: Viscosity of Pure Calcium Chloride Solutions at Atmospheric Pressure

| Temperature (°C) | Concentration (% CaCl₂) | Viscosity (Centipoise) |

|---|---|---|

| -10 | 20 | 10.5 |

| 0 | 20 | 6.8 |

| 10 | 20 | 4.7 |

| 20 | 20 | 3.4 |

| 30 | 20 | 2.6 |

| 0 | 30 | 13.5 |

| 10 | 30 | 9.0 |

| 20 | 30 | 6.5 |

| 30 | 30 | 4.8 |

Data synthesized from graphical representations provided in cited sources. oxy.comscribd.com

Other techniques such as thermal gravimetric analysis (TGA) are often used in conjunction with XRD and FTIR to quantify the mass loss associated with the removal of water during dehydration, corroborating the phase transitions observed by other methods. imrjournal.infoX-ray computed tomography (XCT) is an emerging technique used to monitor the dynamics of solidification and melting processes in calcium chloride hexahydrate, providing 3D visualization of the solid-liquid phase transition over time. researchgate.net

Solid State Chemistry and Crystallography of Calcium Chloride

Crystal Structure Determination of Anhydrous and Hydrated Forms

Calcium chloride exists in an anhydrous state and several hydrated forms, each possessing a distinct crystal structure. nih.gov The arrangement of ions and water molecules in the crystal lattice dictates the macroscopic properties of these compounds.

Anhydrous Calcium Chloride (CaCl₂): The anhydrous form of calcium chloride has a distorted rutile-type orthorhombic crystal structure at room temperature. nih.gov Above 217°C, it undergoes a phase transition to a tetragonal structure. nih.gov The structure consists of calcium cations (Ca²⁺) and chloride anions (Cl⁻) in a coordinated lattice. chemradar.com

Hydrated Calcium Chloride: Calcium chloride is well-known for its tendency to form hydrates, with the general formula CaCl₂·nH₂O, where n can be 1, 2, 4, and 6. nih.gov The inclusion of water molecules into the crystal lattice significantly alters its structure.

Calcium Chloride Dihydrate (CaCl₂·2H₂O): This hydrate (B1144303), also known as sinjarite, possesses an orthorhombic crystal system. europa.eu

Calcium Chloride Tetrahydrate (CaCl₂·4H₂O): The tetrahydrate form is reported to have a triclinic crystal system. europa.eu

Calcium Chloride Hexahydrate (CaCl₂·6H₂O): In the hexahydrate, the calcium ion is coordinated with six water molecules, forming the aquo complex [Ca(H₂O)₆]²⁺. nih.gov This complex is a central feature of its trigonal crystal structure. nih.gov

The transition between these hydrated forms involves the uptake or loss of water molecules, leading to structural rearrangements. For instance, progressive heating of the hydrated forms leads to a sequential removal of water of crystallization, with corresponding changes in the crystal lattice. europa.eu

| Compound Form | Crystal System | Space Group | Notes |

|---|---|---|---|

| Anhydrous (room temp.) | Orthorhombic | Pnnm | Distorted rutile structure nih.gov |

| Anhydrous (>217 °C) | Tetragonal | P4₂/mnm | High-temperature phase nih.gov |

| Dihydrate (CaCl₂·2H₂O) | Orthorhombic | - | Known as the mineral sinjarite nih.gov |

| Tetrahydrate (CaCl₂·4H₂O) | Triclinic | - | europa.eu |

| Hexahydrate (CaCl₂·6H₂O) | Trigonal | - | Contains the [Ca(H₂O)₆]²⁺ complex nih.gov |

Polymorphic Transformations and Phase Diagrams

The existence of different crystalline forms, or polymorphs, and the transitions between them are fundamental aspects of the solid-state chemistry of calcium chloride. These transformations are best understood through phase diagrams, which map the stable phases as a function of temperature, pressure, and composition.

The phase diagram for the CaCl₂-H₂O system is complex, showing the stability regions for ice, the anhydrous salt, and its various hydrates (dihydrate, tetrahydrate, and hexahydrate). nih.govadvancedenergy.com The diagram features several eutectic and peritectic points, which are critical for applications like de-icing and as a brine for refrigeration plants. nih.govcirs-group.com For instance, the eutectic point of the NaCl-CaCl₂ system is around 500°C, a property relevant in molten salt applications.

Studies on the dehydration of calcium chloride hydrates using techniques like high-temperature X-ray diffraction have elucidated the sequence of structural rearrangements. europa.eueuropa.eu As temperature increases, the hydrated forms lose water molecules in steps, transforming into lower hydrates and eventually the anhydrous form. europa.eu For example, at around 115°C, the monohydrate (CaCl₂·H₂O) can be a dominant form before complete conversion to the anhydrous state at higher temperatures. europa.eu Between 150°C and 200°C, the complete conversion to a stable anhydrous form occurs. europa.eu

Binary and ternary phase diagrams involving calcium chloride and other salts, such as sodium chloride and potassium chloride, have also been studied. These are important for understanding the behavior of multicomponent salt systems, for example, in designing fractional crystallization processes.

Crystallization Kinetics and Growth Mechanisms

The kinetics of crystallization and the mechanisms of crystal growth determine the size, shape, and quality of calcium chloride crystals. The process is influenced by factors such as supersaturation, temperature, and the presence of impurities.

The crystallization of calcium chloride from an aqueous solution is driven by supersaturation, which can be achieved by cooling the solution or by evaporating the solvent. The induction period, which is the time before the first crystals appear, is a key parameter in crystallization kinetics and is dependent on the level of supercooling. Generally, the induction period shortens as supercooling increases, until a critical temperature is reached, after which it may increase again due to rising viscosity.

Studies on the evaporation of aqueous calcium chloride droplets have shown that the crystallization rate is highly dependent on the initial salt concentration. The growth of salt crystal hydrates, such as CaCl₂·2H₂O, has been observed to initiate near the contact line of a droplet. The mechanism of crystal growth can involve the movement of water molecules through defects in the crystal structure to the growing edge.

The morphology of the resulting crystals, which can appear as thin, six-sided needles, is influenced by the rate of cooling and evaporation. Slower cooling generally promotes the growth of larger, more well-defined crystals, while rapid cooling can result in many small needles.

Emerging Research Frontiers and Interdisciplinary Applications

Novel Catalytic Pathways and Green Chemistry Innovations

There is no publicly available research detailing the use of methyl (20beta)-16(E),17-didehydro-9,17-dimethoxycorynan-16-carboxylate, compound with picric acid (1:1) in novel catalytic pathways or its application in green chemistry innovations.

Advanced Materials Engineering and Functional Applications

Information regarding the integration or application of this compound in the field of advanced materials engineering and for creating functional materials is not present in the available scientific literature.

Exploration in Renewable Energy Storage Materials (e.g., Phase Change Materials)

No studies or data could be found that explore the potential of this compound as a renewable energy storage material, including its properties or suitability as a phase change material.

Fundamental Insights from Advanced Spectroscopic and Imaging Techniques

While the compound has a defined chemical structure, detailed analyses using advanced spectroscopic and imaging techniques to provide fundamental insights into its properties for the aforementioned applications are not documented in public research databases.

Q & A

Q. What strategies ensure robust data interpretation in studies of this compound’s reaction mechanisms?

- Methodological Answer :

Use isotopic labeling (e.g., ¹³C) to trace reaction pathways.

Perform computational modeling (DFT) to predict intermediates.

Compare experimental results with theoretical simulations for consistency .

Tables for Reference

| Key Variable | Example Parameters for this compound Studies |

|---|---|

| Reaction Temperature | 25°C (ambient), 50°C (accelerated) |

| Analytical Instrumentation | HPLC-DAD, GC-MS, NMR (400 MHz) |

| Statistical Thresholds | p < 0.05, 95% Confidence Interval |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.